(2-Methyl-3-nitrobenzo[g][1]benzofuran-5-yl) acetate
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Overview
Description
(2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate includes a benzofuran core with a nitro group and a methyl group attached, making it a unique and interesting compound for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran core through the cyclization of substituted phenols and arylglyoxals. The nitro group is then introduced via nitration reactions using nitric acid and sulfuric acid. The final step involves the acetylation of the compound using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives using oxidizing agents such as potassium permanganate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, acetic anhydride.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various oxidized derivatives.
Substitution: Different substituted benzofuran derivatives.
Scientific Research Applications
(2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate shares similarities with other benzofuran derivatives such as:
- 2-Methylbenzofuran
- 3-Nitrobenzofuran
- 5-Acetylbenzofuran
Uniqueness
- The presence of both a nitro group and an acetate group in (2-Methyl-3-nitrobenzogbenzofuran-5-yl) acetate makes it unique compared to other benzofuran derivatives. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(2-methyl-3-nitrobenzo[g][1]benzofuran-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-8-14(16(18)19)12-7-13(21-9(2)17)10-5-3-4-6-11(10)15(12)20-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWVLIGAIPBGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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